1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole: ~10-Fold Lower Lipophilicity and Superior Developability Profile
A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order-of-magnitude lower lipophilicity (logD) compared to the 1,2,4-oxadiazole isomer, with logD differences reaching up to 1.2 log units . The 1,3,4-oxadiazole regioisomer also displayed superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility . This evidence is directly applicable to 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine as a 1,3,4-oxadiazole scaffold: procurement of the 1,3,4-isomer is mechanistically justified over 1,2,4-oxadiazole alternatives for lead series where developability risk reduction is prioritized.
| Evidence Dimension | Lipophilicity (logD) of 1,3,4- vs. 1,2,4-oxadiazole matched molecular pairs |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer: order-of-magnitude lower logD (up to 1.2 log units lower) |
| Comparator Or Baseline | 1,2,4-oxadiazole isomer: consistently higher logD across all matched pairs |
| Quantified Difference | ~10-fold reduction in logD; up to 1.2 log unit decrease |
| Conditions | Matched-pair analysis of the AstraZeneca corporate compound collection; systematic comparison across multiple chemotypes |
Why This Matters
Building block purchasers targeting lead-like property space should select the 1,3,4-oxadiazole regioisomer to achieve predictably lower lipophilicity and better developability outcomes from the outset.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. https://doi.org/10.1021/jm2013248 View Source
